PF-06260933
Overview
Description
Mechanism of Action
Target of Action
PF-06260933, also known as PF-6260933 or 5-(4-Chlorophenyl)-[3,3’-bipyridine]-6,6’-diamine, is a highly selective small-molecule inhibitor of MAP4K4 . MAP4K4, also known as HGK, is a member of the mitogen-activated protein kinase kinase kinase kinases (MAP4Ks) family . It plays a crucial role in various cellular processes, including inflammation, insulin resistance, and endothelial cell function .
Mode of Action
This compound interacts with its target, MAP4K4, by binding to the kinase domain, thereby inhibiting its activity . The IC50 values for kinase and cell are 3.7 nM and 160 nM, respectively . This interaction leads to a decrease in MAP4K4-mediated cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . By inhibiting MAP4K4, this compound can modulate this pathway, leading to changes in cellular responses to various stimuli. For instance, it has been shown to enhance the resistance of human aortic endothelial cells to TNF-α-induced increases in endothelial permeability .
Result of Action
The inhibition of MAP4K4 by this compound has several cellular effects. In vitro, it has been shown to prevent TNF-α-mediated endothelial permeability . Furthermore, it has been reported to ameliorate plaque development and/or promote plaque regression in an animal model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-6260933 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of PF-6260933 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
PF-6260933 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to alter its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can result in a wide range of modified compounds with different functional groups .
Scientific Research Applications
PF-6260933 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of MAP4K4 in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases related to abnormal kinase activity, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting kinase pathways
Comparison with Similar Compounds
PF-6260933 is unique in its high selectivity and potency as a MAP4K4 inhibitor. Similar compounds include:
PF-06260933 hydrochloride: A hydrochloride salt form of PF-6260933 with similar inhibitory properties.
This compound dihydrochloride: Another salt form with enhanced solubility and stability.
Other MAP4K4 inhibitors: Compounds such as BI-3406 and Takinib, which also target MAP4K4 but may differ in selectivity and potency
Properties
IUPAC Name |
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCIHZXOGHCLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-06260933 interact with its target, MAP4K4, and what are the downstream effects?
A: this compound acts as a small-molecule inhibitor of Sterile-20-like mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) [, ]. By inhibiting MAP4K4, this compound disrupts the downstream activation of the NF-κB pathway, reducing the expression of matrix metalloproteinase 9 (MMP9). This, in turn, helps to protect the blood-brain barrier by preventing the degradation of tight junction proteins like ZO-1 and claudin 5 []. In the context of diabetes, inhibiting MAP4K4 with this compound could potentially improve insulin sensitivity [].
Q2: What is the evidence for the in vivo efficacy of this compound in preclinical models?
A: In a murine model of subarachnoid hemorrhage, administration of this compound led to a reduction in blood-brain barrier damage, improved neurological function recovery, and decreased expression of p-p65 (a marker of NF-κB activation) and MMP9 []. This suggests that this compound could be a potential therapeutic agent for conditions involving blood-brain barrier disruption. Additionally, this compound, along with a lead compound (17), exhibited promising in vivo activity in a model of insulin resistance [], highlighting its potential as an antidiabetic treatment.
Q3: What are the potential applications of this compound based on its mechanism of action?
A3: Given its ability to inhibit MAP4K4 and downstream signaling pathways, this compound holds potential therapeutic value for:
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